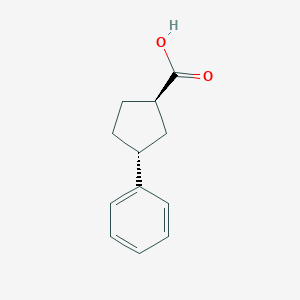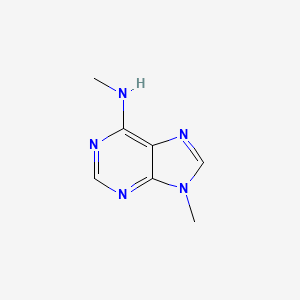![molecular formula C10H22N2O2 B6619270 tert-butyl N-[(4R)-4-aminopentyl]carbamate CAS No. 2227716-55-2](/img/structure/B6619270.png)
tert-butyl N-[(4R)-4-aminopentyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(4R)-4-aminopentyl]carbamate (TBAPC) is a versatile chemical compound that has a wide range of uses in research, laboratory experiments, and industrial applications. TBAPC is a carbamate ester that has a tert-butyl group attached to a nitrogen atom, which gives it its unique properties. TBAPC is a relatively new compound that has been studied extensively in recent years, and its potential applications are still being explored.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(4R)-4-aminopentyl]carbamate is not fully understood. It is believed that tert-butyl N-[(4R)-4-aminopentyl]carbamate acts as an inhibitor of enzymes, as well as a regulator of gene expression. tert-butyl N-[(4R)-4-aminopentyl]carbamate has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, tert-butyl N-[(4R)-4-aminopentyl]carbamate has been shown to bind to proteins and interfere with their function, as well as to bind to DNA and affect gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-[(4R)-4-aminopentyl]carbamate are still being studied. However, it has been shown to have a range of effects on enzymes, proteins, DNA, and other biological molecules. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, tert-butyl N-[(4R)-4-aminopentyl]carbamate has been shown to bind to proteins and interfere with their function, as well as to bind to DNA and affect gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-[(4R)-4-aminopentyl]carbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is relatively non-toxic and does not cause significant side effects. However, tert-butyl N-[(4R)-4-aminopentyl]carbamate is not as potent as some other compounds, and it has a relatively short half-life in the body. Additionally, it is not as widely available as some other compounds, and it can be expensive.
Orientations Futures
Tert-butyl N-[(4R)-4-aminopentyl]carbamate has many potential future directions for research and application. It could be used to develop more effective drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, tert-butyl N-[(4R)-4-aminopentyl]carbamate could be used to study the molecular mechanisms of action of drugs, as well as to study the biochemical and physiological effects of drugs. Additionally, tert-butyl N-[(4R)-4-aminopentyl]carbamate could be used in studies of the regulation of gene expression and the structure and function of proteins. Finally, tert-butyl N-[(4R)-4-aminopentyl]carbamate could be used in industrial applications, such as the synthesis of pharmaceuticals and other chemicals.
Méthodes De Synthèse
Tert-butyl N-[(4R)-4-aminopentyl]carbamate can be synthesized in two different ways. The first method involves the reaction of tert-butyl alcohol and 4-aminopentanoic acid in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction produces a tert-butyl ester of 4-aminopentanoic acid, which is then reacted with a carbamate ester such as ethyl carbamate to produce tert-butyl N-[(4R)-4-aminopentyl]carbamate. The second method involves the reaction of tert-butyl alcohol and 4-aminopentanoic acid with a base such as sodium hydroxide or potassium hydroxide. This reaction produces a tert-butyl ester of 4-aminopentanoic acid, which is then reacted with a carbamate ester such as ethyl carbamate to produce tert-butyl N-[(4R)-4-aminopentyl]carbamate.
Applications De Recherche Scientifique
Tert-butyl N-[(4R)-4-aminopentyl]carbamate is a versatile compound that has a wide range of potential applications in scientific research. It has been used in studies of enzyme inhibition, drug metabolism, and drug delivery. tert-butyl N-[(4R)-4-aminopentyl]carbamate has also been used in studies of the molecular mechanisms of action of drugs, as well as in studies of the biochemical and physiological effects of drugs. Additionally, tert-butyl N-[(4R)-4-aminopentyl]carbamate has been used in studies of the structure and function of proteins, as well as in studies of the regulation of gene expression.
Propriétés
IUPAC Name |
tert-butyl N-[(4R)-4-aminopentyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-8(11)6-5-7-12-9(13)14-10(2,3)4/h8H,5-7,11H2,1-4H3,(H,12,13)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHKPODEOGTTJH-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCNC(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

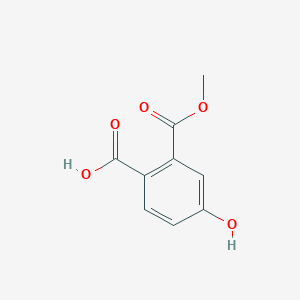



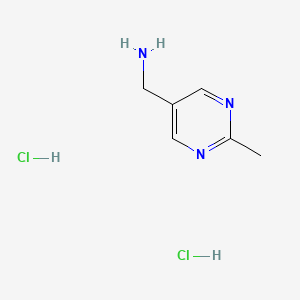
![Benzyl[benzyl(methyl)sulfamoyl]methylamine](/img/structure/B6619234.png)


![3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B6619254.png)
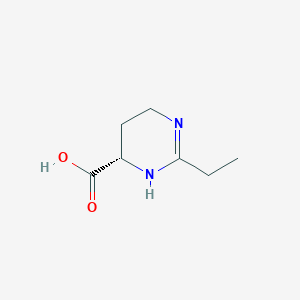
![tert-butyl N-[(4S)-4-aminopentyl]carbamate](/img/structure/B6619265.png)
